Lipophilicity Advantage: LogP Comparison of 5-Bromo-2-fluoroisophthalonitrile vs. Parent Isophthalonitrile
5-Bromo-2-fluoroisophthalonitrile exhibits a calculated LogP value of 2.60 , representing a >2 log unit increase in lipophilicity relative to unsubstituted isophthalonitrile, which has a calculated LogP of approximately 0.33 [1]. This substantial difference is attributable to the introduction of both bromine and fluorine substituents on the aromatic ring and is quantitatively consistent across predictive models. The enhanced lipophilicity directly impacts membrane permeability, solubility in organic media, and chromatographic behavior, distinguishing this compound from less lipophilic analogs.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 (calculated, LogP prediction model) |
| Comparator Or Baseline | Isophthalonitrile (CAS 626-17-5): LogP ≈ 0.33 (calculated, multiple predictive models) |
| Quantified Difference | ΔLogP ≈ +2.27 (>100-fold increased partition coefficient) |
| Conditions | Calculated values from standard LogP prediction algorithms (fragment-based / atom-based methods); experimental values not reported in available literature |
Why This Matters
This LogP differential informs compound selection for applications requiring specific solubility or membrane transport profiles, such as agrochemical formulation design or material synthesis in non-aqueous media.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 69204, Isophthalonitrile. Computed LogP (XLogP3) = 0.4; ChemSpider-calculated LogP ≈ 0.33. Accessed 2026. View Source
